molecular formula C11H13NO2 B110478 7,8-Dimethoxy-3,4-dihydroisoquinoline CAS No. 75877-72-4

7,8-Dimethoxy-3,4-dihydroisoquinoline

Cat. No. B110478
CAS RN: 75877-72-4
M. Wt: 191.23 g/mol
InChI Key: FWFCAKKLGOGABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential pharmacological applications. The compound is a derivative of the isoquinoline alkaloids, which are known for their presence in various plant species and for their diverse biological activities .

Synthesis Analysis

The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline has been explored through different methods. One approach involves the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone, which affords 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product . Another method includes the synthesis of related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, which was confirmed by synthesis and used as a relay compound in further reactions . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, starting from 3,4-dimethoxy phenethylamine .

Molecular Structure Analysis

The molecular structure of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives has been studied using various techniques, including X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, revealing a distorted conformation of the six-membered hetero ring . Similarly, the absolute configuration of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one was established by X-ray diffraction .

Chemical Reactions Analysis

7,8-Dimethoxy-3,4-dihydroisoquinoline and its derivatives participate in various chemical reactions. For example, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines . The compound also reacts with primary amines and formaldehyde to form N-substituted tetrahydropyrimidinoisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been characterized through various studies. For instance, substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized and their structures were studied by X-ray crystallographic analysis and theoretical methods, revealing two favored conformations . The antioxidant properties of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit were also evaluated, with some exhibiting potent in vitro antioxidant activity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Heterocycles : 7,8-Dimethoxy-3,4-dihydroisoquinoline was used to synthesize novel annulated dihydroisoquinoline heterocycles, demonstrating cytotoxicity against various cancer cell lines, such as breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma, potentially offering new avenues in cancer therapy (Saleh et al., 2020).

Chemical Preparation and Properties

  • Facile Route to Dioxygenated Dihydroisoquinolines : A study described the oxidation of tetrahydroisoquinoline to 7,8-dimethoxy-3,4-dihydroisoquinoline, providing a method for generating the corresponding imine, crucial for further chemical applications (El-Fishawy et al., 1984).
  • Photophysical Properties in Protic Solvents : Research on 6,7-dimethoxy-3,4-dihydroisoquinoline revealed insights into its photophysical properties in protic solvents, showing the presence of solvated initial molecules and protonated cationic forms, important for understanding its spectral and luminescent properties (Dubouski et al., 2006).

Chemical Modification and Applications

  • Partial O-Demethylation : A detailed study on the partial O-demethylation of various aromatic dimethoxy-substituted dihydroisoquinolines, including 7,8-dimethoxy-3,4-dihydroisoquinoline, showed preferential cleavage at specific methoxyl groups, contributing to the understanding of molecular structure and reactivity (Brossi & Teitel, 1970).

Antitumor and Pharmacological Properties

  • Antitumor Activity : The compound was synthesized and evaluated for its pharmacological profile, including anticonvulsant effects in different animal models of epilepsy, demonstrating its potential as a novel anticonvulsant agent (Gitto et al., 2009).
  • Inhibitory Effects on Apamin-Sensitive Binding Sites : Methoxylated tetrahydroisoquinolinium derivatives, derived from 7,8-dimethoxy-3,4-dihydroisoquinoline, showed high affinity for apamin-sensitive binding sites, indicating potential therapeutic applications (Graulich et al., 2006).

Safety And Hazards

According to the safety data sheet, “7,8-Dimethoxy-3,4-dihydroisoquinoline” is harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

7,8-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCAKKLGOGABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCN=C2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226780
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-3,4-dihydroisoquinoline

CAS RN

75877-72-4
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dimethoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 2
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 3
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 4
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 5
7,8-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 6
7,8-Dimethoxy-3,4-dihydroisoquinoline

Q & A

Q1: How was the presence of 7,8-dimethoxy-3,4-dihydroisoquinoline confirmed in Backebergia militaris?

A2: Tandem mass spectrometry analysis of Backebergia militaris extracts initially suggested the existence of several novel alkaloids, including 7,8-dimethoxy-3,4-dihydroisoquinoline. [] This finding was further supported by comparing the extract components with authentic compounds using radial thin-layer chromatography. [] The identification was definitively confirmed through the synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline, which was characterized and matched to the isolated compound. [] This alkaloid, also known as dehydrolemaireocereine, represents a novel discovery in this particular cactus species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.